molecular formula C17H13N3O5 B2849081 1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338654-08-2

1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2849081
CAS No.: 1338654-08-2
M. Wt: 339.307
InChI Key: ASDPYBIYCKEUQV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using appropriate starting materials.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, to form corresponding quinones.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, leading to the formation of amines or alcohols, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its triazole ring, which is known to exhibit various biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural features.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. The benzodioxole and methoxyphenyl groups can further modulate the compound’s binding affinity and specificity by interacting with different regions of the target molecule.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.

    5-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the benzodioxole group, which may influence its interaction with biological targets.

    1-(1,3-Benzodioxol-5-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxy group, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-23-12-5-2-10(3-6-12)16-15(17(21)22)18-19-20(16)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDPYBIYCKEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NN2C3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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